ADA Inhibition: (2S,3R)-(+)-EHNA Is 250‑Fold More Potent Than (2R,3S)-(−)-EHNA
The (2S,3R) enantiomer, (+)-EHNA, inhibits calf intestinal adenosine deaminase with a Ki of 2 nM, whereas the (2R,3S) enantiomer, (−)-EHNA, exhibits a Ki of 500 nM, representing a 250‑fold loss in potency [1]. This stereochemical dependence was confirmed in a subsequent study that reported Ki values of 0.82 nM for (+)-EHNA and 500 nM for (−)-EHNA, maintaining the >250‑fold differential [2].
| Evidence Dimension | Inhibition constant (Ki) for adenosine deaminase (ADA) |
|---|---|
| Target Compound Data | +)-EHNA Ki = 2 nM (calf intestinal ADA); Ki = 0.82 nM (calf intestinal ADA, steady‑state) |
| Comparator Or Baseline | (−)-EHNA Ki = 500 nM (calf intestinal ADA) |
| Quantified Difference | 250‑fold (250×) greater inhibitory potency for the (2S,3R) enantiomer |
| Conditions | Calf intestinal mucosa adenosine deaminase; steady‑state deamination of adenosine; kinetic analysis assuming single‑class binding sites. |
Why This Matters
Procuring the correct enantiomer ensures the high ADA affinity required for experiments where strong ADA blockade is needed, such as potentiating adenosine‑based signaling or preventing deamination of adenosine‑analog therapeutics.
- [1] Bessodes M, Bastian G, Abushanab E, Panzica RP, Chen SF, Stoeckler JD, Parks RE. Effect of chirality in erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) on adenosine deaminase inhibition. Biochem Pharmacol. 1982;31(6):879-882. doi:10.1016/0006-2952(82)90314-8 View Source
- [2] Vargeese C, Sarma MS, Pragnacharyulu PV, Abushanab E, Stoeckler JD, Parks RE. Adenosine deaminase inhibitors. Synthesis and biological evaluation of putative metabolites of (+)-erythro-9-(2S-hydroxy-3R-nonyl)adenine. J Med Chem. 1994;37(22):3844-3849. doi:10.1021/jm00048a020 View Source
